molecular formula C10H10BrN3O2 B11842945 Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Cat. No.: B11842945
M. Wt: 284.11 g/mol
InChI Key: RYWRWDASDNQIAU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted pyrazolopyridines, oxides, amines, and carboxylic acids .

Scientific Research Applications

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridines such as:

Uniqueness

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
  • CAS Number : 1234616-05-7
  • Molecular Formula : C9H8BrN3O2
  • Molecular Weight : 258.08 g/mol
  • Physical Form : Solid
  • Purity : ≥97% .

2. Synthesis

The synthesis of this compound typically involves the bromination of the pyrazolo[4,3-b]pyridine framework followed by esterification. The method described in literature emphasizes mild reaction conditions and high yields, making it an efficient route for producing this compound .

3.1 Anticancer Activity

Research has indicated that pyrazolo[4,3-b]pyridines exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines, including HeLa and HCT116. This compound is hypothesized to share similar mechanisms of action due to its structural similarities with known active compounds .

3.2 Kinase Inhibition

The compound is suggested to act as a kinase inhibitor, which is pivotal in cancer treatment strategies. In particular, it may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Preliminary studies have demonstrated that related pyrazolo compounds can inhibit CDK2 and CDK9 with IC50 values in the low micromolar range .

3.3 Neuropharmacological Effects

Some derivatives of pyrazolo compounds have been explored for their neuropharmacological properties. The potential for this compound to modulate neurotransmitter systems could offer therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Screening

A study conducted on various pyrazolo compounds demonstrated that derivatives similar to Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine exhibited notable antiproliferative activity against human tumor cell lines. The results indicated that these compounds could induce apoptosis through the activation of specific signaling pathways .

Case Study 2: Kinase Inhibition Profiling

In a profiling study, several pyrazolo derivatives were tested for their ability to inhibit CDKs. Compounds structurally related to Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine demonstrated selective inhibition with favorable selectivity ratios against off-target kinases .

5. Conclusion

This compound shows promising biological activities that warrant further investigation. Its potential as an anticancer agent and kinase inhibitor positions it as a valuable candidate in drug development efforts targeting various malignancies and possibly neurological conditions.

Data Summary Table

PropertyValue
IUPAC NameThis compound
CAS Number1234616-05-7
Molecular FormulaC9H8BrN3O2
Molecular Weight258.08 g/mol
Purity≥97%
Anticancer ActivityActive against HeLa cells
Kinase InhibitionPotential CDK inhibitor

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 6-bromo-1-methylpyrazolo[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-8-7(14(2)13-9)4-6(11)5-12-8/h4-5H,3H2,1-2H3

InChI Key

RYWRWDASDNQIAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1N=CC(=C2)Br)C

Origin of Product

United States

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